2,3-Dichloro-4-(trifluoromethyl)pyridine
Overview
Description
2,3-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a chemical intermediate for the synthesis of several crop-protection products , suggesting that its targets may be pests that threaten crop health.
Mode of Action
The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridine derivatives are thought to contribute to their biological activities .
Biochemical Analysis
Biochemical Properties
2,3-Dichloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of crop-protection products. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the organism . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either activate or inhibit the target enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic regulation . Additionally, it can disrupt normal cellular metabolism by inhibiting key enzymes, leading to altered metabolic flux and accumulation of certain metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in persistent changes in cellular function, including altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . High doses of this compound can cause severe toxicity, including damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . For example, it may inhibit enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it may bind to various proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)pyridine. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dechlorinated pyridine derivatives .
Scientific Research Applications
2,3-Dichloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
2,3-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethylpyridine derivatives. The presence of chlorine atoms at the 2 and 3 positions allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dichloro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCZNQZILNNPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568744 | |
Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-93-7 | |
Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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